1-(2-bromophenyl)-N-(cyanomethyl)-N-methyl-2-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(2-Bromophenyl)-N-(cyanomethyl)-N-methyl-2-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of pyrrolidine carboxamides and features a bromophenyl group, a cyanomethyl group, and a methyl group attached to the pyrrolidine ring. Its distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-bromophenyl)-N-(cyanomethyl)-N-methyl-2-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated benzene derivative.
Addition of the Cyanomethyl Group: The cyanomethyl group is added through a nucleophilic substitution reaction, typically using a cyanomethylating agent.
Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidine ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2-Bromophenyl)-N-(cyanomethyl)-N-methyl-2-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
1-(2-Bromophenyl)-N-(cyanomethyl)-N-methyl-2-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-N-(cyanomethyl)-N-methyl-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the cyanomethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(2-Bromophenyl)-N-(cyanomethyl)-N-methyl-2-oxopyrrolidine-3-carboxamide can be compared with other pyrrolidine carboxamides, such as:
1-(2-Chlorophenyl)-N-(cyanomethyl)-N-methyl-2-oxopyrrolidine-3-carboxamide: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
1-(2-Fluorophenyl)-N-(cyanomethyl)-N-methyl-2-oxopyrrolidine-3-carboxamide: Contains a fluorophenyl group, offering different chemical properties.
1-(2-Methylphenyl)-N-(cyanomethyl)-N-methyl-2-oxopyrrolidine-3-carboxamide: Features a methylphenyl group, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-bromophenyl)-N-(cyanomethyl)-N-methyl-2-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-17(9-7-16)13(19)10-6-8-18(14(10)20)12-5-3-2-4-11(12)15/h2-5,10H,6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZNJKUUNFZRRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CCN(C1=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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